molecular formula C18H14ClN5 B12941189 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine CAS No. 666823-27-4

9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine

Cat. No.: B12941189
CAS No.: 666823-27-4
M. Wt: 335.8 g/mol
InChI Key: SJQKVGCPBDVUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a phenyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine typically involves the reaction of 2,6-dichloropurine with benzylamine and phenylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an inhibitor of adenosine receptors, which play a crucial role in various physiological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest its potential in modulating cellular processes related to cancer and neurological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

666823-27-4

Molecular Formula

C18H14ClN5

Molecular Weight

335.8 g/mol

IUPAC Name

9-benzyl-6-chloro-N-phenylpurin-2-amine

InChI

InChI=1S/C18H14ClN5/c19-16-15-17(23-18(22-16)21-14-9-5-2-6-10-14)24(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,21,22,23)

InChI Key

SJQKVGCPBDVUFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.